9,10-Epoxy-1,5-cyclododecadiene is an organic compound notable for its unique structure, which features an oxirane ring and two double bonds within a twelve-membered cyclododecadiene framework. Its chemical formula is and it is classified as an epoxy compound due to the presence of the epoxide functional group. This compound is significant in various industrial and scientific applications, particularly in polymer chemistry and material science.
The primary method for synthesizing 9,10-epoxy-1,5-cyclododecadiene involves the epoxidation of 1,5,9-cyclododecatriene. This reaction typically employs hydrogen peroxide as the oxidizing agent under phase-transfer catalysis conditions. The use of catalysts such as tungstic acid or phosphoric acid, along with quaternary ammonium salts, enhances the reaction efficiency.
Technical Details:
The molecular structure of 9,10-epoxy-1,5-cyclododecadiene consists of:
Molecular Formula:
Molecular Weight: Approximately 194.27 g/mol.
The compound's structure allows it to participate in various chemical reactions due to its reactive double bonds and epoxide functionality.
9,10-Epoxy-1,5-cyclododecadiene can undergo several types of chemical reactions:
Common Reagents:
The mechanism of action for 9,10-epoxy-1,5-cyclododecadiene primarily involves the process of epoxidation. During this chemical transformation:
The presence of the oxirane ring facilitates further reactions that can lead to a variety of products depending on the reagents used .
Physical Properties:
Chemical Properties:
9,10-Epoxy-1,5-cyclododecadiene has diverse applications across various fields:
The development of synthetic routes to 9,10-epoxy-1,5-cyclododecadiene (ECDD; C₁₂H₁₈O, MW 178.27 g/mol) exemplifies progress in catalytic epoxidation chemistry. Early industrial methods relied on stoichiometric peracids like peracetic acid (PES-40), achieving moderate yields (~84%) but requiring stringent conditions (4 hours at 5°C) and generating corrosive carboxylic acid byproducts [5]. This process faced scalability limitations due to slow kinetics and complex purification needs.
The 1990s–2000s saw a shift toward catalytic oxidation systems. Phase-transfer catalysis (PTC) using H₂WO₄/H₃PO₄/[CH₃(CH₂)₇]₃CH₃N⁺HSO₄⁻ with H₂O₂ improved atom economy, yielding 54.9% ECDD at 50°C within 30 minutes [5]. Concurrently, molybdenum-based catalysts emerged as robust alternatives. Systems employing Mo(CO)₆ with tert-butyl hydroperoxide (TBHP) achieved yields up to 95% at 90–110°C, leveraging TBHP’s stability in nonpolar solvents like isooctane [7]. Crucially, solvent selection proved pivotal: aromatic solvents (toluene) enhanced selectivity by facilitating oil-water phase separation in PTC, while aliphatic solvents (isooctane) optimized homogenous Mo-TBHP kinetics [5] [7].
Recent advances focus on sustainable oxidants and catalyst immobilization. Tungstate-paired ammonium salts (e.g., methyltrioctylammonium chloride) enable H₂O₂-driven epoxidation with minimized waste, though CDT conversion remains challenging (~15–25%) [5] [9]. Current research explores in situ-generated Mo-oxo species from Group 6 carbonyl precursors for enhanced activity and recyclability [9].
Table 1: Evolution of ECDD Synthesis Methods
Epoxidation Method | Key Catalyst/Reagent | Temperature | Yield | Limitations |
---|---|---|---|---|
Peracetic acid (PES-40) | CH₃CO₃H/H₂SO₄ | 5°C | 84% | Long reaction time, acidic waste |
H₂O₂/PTC | H₂WO₄/[R₃N⁺]HSO₄⁻ | 50°C | 54.9% | Moderate yield, phase separation critical |
TBHP/Mo(CO)₆ (isooctane) | Mo(CO)₆ | 90–110°C | 90–95% | High T, solvent-dependent efficiency |
H₂O₂/tungstate-amine systems | Phosphotungstic acid/R₄N⁺Cl⁻ | 75°C | ~22% | Low CDT conversion, recycling challenges |
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